molecular formula C9H7FN4O2 B8512827 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 591232-30-3

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B8512827
CAS No.: 591232-30-3
M. Wt: 222.18 g/mol
InChI Key: IBIBCVYBFPAFCI-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H7FN4O2 and its molecular weight is 222.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

591232-30-3

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-methyl-1,2,4-triazole

InChI

InChI=1S/C9H7FN4O2/c1-6-11-5-13(12-6)9-3-2-7(14(15)16)4-8(9)10/h2-5H,1H3

InChI Key

IBIBCVYBFPAFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-1H-1,2,4-triazole (15.0 g, 181 mmol), 1,2-difluoro-4-nitrobenzene (28.7 g, 181 mmol), and sodium bicarbonate (15.2 g, 181 mmol) in DMSO (100 mL) was heated at 80° C. for 48 h. The reaction mixture was allowed to cool to rt and was poured into water (800 mL). The aqueous mixture was extracted with EtOAc (3×200 mL). The combined organic extracts were sequentially washed with water (500 mL) and brine solution (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (30-80% EtOAc/hexane, linear gradient) to afford two regioisomeric products. Pure fractions of the less polar regioisomer were combined and concentrated to afford 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (7.2 g, 30.8 mmol, 17% yield) as an off-white solid. Pure fractions of the more polar regioisomer were combined and concentrated to afford 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole (6.23 g, 28.0 mmol, 15% yield) as an off-white solid. Data for 1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole: LC-MS (M+H)+=223.1. 1H NMR (500 MHz, CDCl3) δ ppm 8.18-8.24 (m, 2H) 8.04 (s, 1H) 7.69-7.78 (m, 1H) 2.47-2.53 (m, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-1,2,4-triazole (34.5 g, 0.416 mol) and 3,4-difluoronitrobenzene (46 ml, 0.416 mol) were reacted as described for Intermediate 22. Chromatography on silica gel with 5-50% ethyl acetate in hexanes and recrystallisation from ethyl acetate/hexanes gave the title compound as light yellow crystals (41.3 g), m.p. 113.8° C.-114.3° C. The other two isomers were also isolated.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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